3-(1-Bromoethyl)-4-methylpyridine
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Overview
Description
3-(1-Bromoethyl)-4-methylpyridine: is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring The compound is characterized by the presence of a bromoethyl group at the third position and a methyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Bromoethyl)-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 4-methylpyridine followed by the introduction of the bromoethyl group. The reaction typically involves the use of bromine (Br2) and a suitable catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions often include maintaining a controlled temperature and using an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where 4-methylpyridine is treated with bromine under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Bromoethyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-ethyl-4-methylpyridine.
Scientific Research Applications
Chemistry: 3-(1-Bromoethyl)-4-methylpyridine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for the development of new drugs. It can be used in the synthesis of compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for various chemical transformations required in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)-4-methylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, altering the compound’s electronic properties and reactivity.
Molecular Targets and Pathways: The molecular targets of this compound and its derivatives may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to interact with these targets can lead to changes in cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
3-(1-Bromoethyl)pyridine: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the bromoethyl group at the third position.
3-(1-Chloroethyl)-4-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-(1-Bromoethyl)-4-methylpyridine is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and properties
By comparing these compounds, it is evident that the presence and position of substituents on the pyridine ring significantly influence the compound’s reactivity and potential applications. The unique combination of functional groups in this compound makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H10BrN |
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Molecular Weight |
200.08 g/mol |
IUPAC Name |
3-(1-bromoethyl)-4-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,1-2H3 |
InChI Key |
MNYWKPIRFJNJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)Br |
Origin of Product |
United States |
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